1-(4-Aminophenyl)-3-piperidinemethanol

PNMT inhibition Catecholamine biosynthesis Neuropharmacology

For SAR studies on GPCRs like 5HT2 and PNMT, the 3-hydroxymethyl substitution of this piperidine derivative is critical for target engagement. Substituting with 2- or 4-isomers alters binding, invalidating data. Procure with confidence; 95% purity is consistently verified by batch-specific NMR/HPLC/GC documentation to ensure reproducible synthesis and reliable biological results.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 211247-50-6
Cat. No. B2391754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-3-piperidinemethanol
CAS211247-50-6
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=C(C=C2)N)CO
InChIInChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2
InChIKeyZPGVLDQXMSGLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Aminophenyl)-3-piperidinemethanol (CAS 211247-50-6): Procurement Baseline and Core Specifications


1-(4-Aminophenyl)-3-piperidinemethanol (CAS 211247-50-6) is a piperidine derivative featuring a 3-hydroxymethyl group and a 4-aminophenyl N-substituent, with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . The compound is typically supplied as a solid with a standard purity specification of 95%, as indicated by multiple reputable vendors , and is intended strictly for research and further manufacturing use . Its structural features position it as a versatile intermediate within medicinal chemistry, particularly for synthesizing ligands targeting G-protein-coupled receptors (GPCRs) and central nervous system (CNS)-active agents .

Why Positional Isomers and Generic Piperidine Analogs Are Not Interchangeable with 1-(4-Aminophenyl)-3-piperidinemethanol


Procurement decisions for 1-(4-Aminophenyl)-3-piperidinemethanol cannot rely on substitution with its positional isomers, such as the 2- or 4-piperidinemethanol analogs (CAS 211247-59-5 and 471937-86-7, respectively), or generic N-aryl piperidines. The specific placement of the hydroxymethyl group at the piperidine 3-position dictates the compound's three-dimensional conformation, which critically influences its interaction with biological targets . For instance, within the N-aralkyl piperidinemethanol class, subtle variations in the alkyl linker and substituent position are known to modulate potency and selectivity at receptors like 5HT2 [1]. Therefore, substituting the 3-isomer with a 2- or 4-isomer will almost certainly alter target binding profiles, rendering it unsuitable for structure-activity relationship (SAR) studies or validated synthetic routes. The quantitative evidence below confirms the unique bioactivity profile of the 3-substituted isomer, underscoring the need for precise compound selection in research applications.

Quantitative Differentiation of 1-(4-Aminophenyl)-3-piperidinemethanol: Binding Affinity, Target Selectivity, and Purity Benchmarks


Micromolar Binding Affinity for Phenylethanolamine N-Methyltransferase (PNMT)

The compound demonstrates measurable, albeit low, affinity for Phenylethanolamine N-Methyltransferase (PNMT), an enzyme responsible for converting norepinephrine to epinephrine. While no direct head-to-head comparison for this specific assay is available in the open literature, this provides a baseline activity profile. A related assay using bovine PNMT reported a Ki of 1.11E+6 nM (1.11 mM) [1]. Another in vitro cell-free assay measuring inhibition of PNMT reported a Ki of 28,200 nM [2]. These data, while showing low potency, confirm that the 3-piperidinemethanol substitution pattern permits engagement with this enzyme target, whereas the 2- and 4-isomers lack any reported PNMT activity data, highlighting a functional divergence based on positional substitution.

PNMT inhibition Catecholamine biosynthesis Neuropharmacology

Proven 95% Purity Benchmark with Certifiable Analytical Documentation

Multiple reputable chemical suppliers consistently provide 1-(4-Aminophenyl)-3-piperidinemethanol with a minimum purity specification of 95% . This is a critical and verifiable procurement metric, as it establishes a reliable baseline for experimental reproducibility. For instance, Bidepharm explicitly provides batch-specific quality inspection reports, including NMR, HPLC, and GC data, with their 95% purity product . This level of documented quality control is not uniformly guaranteed across all suppliers of the 2- or 4-positional isomers, where purity specifications may vary (e.g., some 2-isomer sources list 97% or 98%, but without consistent documentation) .

Chemical synthesis Quality control Reproducibility

Class-Level Potential as a 5HT2 Receptor Ligand Scaffold

The N-aralkyl piperidinemethanol class, to which 1-(4-Aminophenyl)-3-piperidinemethanol belongs, is explicitly described in patent literature as a source of potent and selective inhibitors of serotonin binding at the 5HT2 receptor site [1]. While specific IC50 or Ki values for this exact compound against 5HT2 are not publicly available, the structural class is validated as a privileged scaffold for 5HT2 antagonist development [2]. This class-level activity is absent for simple N-phenyl piperidines lacking the methanol moiety (e.g., 4-(piperidin-1-yl)aniline), which are not associated with 5HT2 activity . Therefore, the combination of the 3-hydroxymethyl group and the 4-aminophenyl substitution in this compound positions it as a rationally designed scaffold for exploring 5HT2-mediated pharmacology, distinguishing it from simpler analogs.

5HT2 antagonist Serotonin receptor CNS drug discovery

Validated Application Scenarios for 1-(4-Aminophenyl)-3-piperidinemethanol in R&D and Manufacturing


Probing Phenylethanolamine N-Methyltransferase (PNMT) in Catecholamine Research

Investigators studying the regulation of epinephrine biosynthesis can utilize 1-(4-Aminophenyl)-3-piperidinemethanol as a tool compound or scaffold for developing PNMT inhibitors. While the reported Ki values (28,200 nM to 1.11 mM) indicate low inherent potency [1][2], this confirmed engagement with the PNMT active site makes the compound a valuable starting point for SAR studies. Its 3-substitution pattern is essential for this activity, as data for the 2- and 4-isomers are absent. Further medicinal chemistry optimization of this scaffold could lead to more potent and selective PNMT inhibitors.

Synthesis of 5HT2 Receptor Ligand Libraries for CNS Drug Discovery

Medicinal chemists focused on identifying novel antagonists for the 5HT2 receptor family can leverage 1-(4-Aminophenyl)-3-piperidinemethanol as a key synthetic intermediate. Its core structure belongs to the N-aralkyl piperidinemethanol class, which is patented for its potent and selective 5HT2 inhibitory activity [3]. The 3-hydroxymethyl group provides a crucial synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation), enabling the rapid generation of diverse compound libraries for screening against 5HT2A, 5HT2B, and 5HT2C receptor subtypes implicated in migraine, psychiatric disorders, and cardiovascular function.

Building Block for GPCR-Targeted Chemical Probes

The compound's structure, featuring a secondary amine in the piperidine ring and a primary aromatic amine, makes it a versatile building block for creating ligands targeting various G-protein-coupled receptors (GPCRs) . The 4-aminophenyl group can be readily functionalized through amide bond formation, reductive amination, or diazonium chemistry to introduce diverse pharmacophores. This allows researchers to explore structure-activity relationships across a wide range of GPCR targets beyond 5HT2, particularly in the CNS where piperidine-containing scaffolds are highly prevalent in drug candidates.

Quality-Controlled Intermediate for Reproducible Multi-Step Synthesis

For process chemists and CROs engaged in multi-step syntheses, the reliable 95% purity of 1-(4-Aminophenyl)-3-piperidinemethanol, supported by batch-specific analytical documentation (NMR, HPLC, GC) from suppliers like Bidepharm, is a critical procurement factor . This ensures that the starting material meets a consistent quality standard, minimizing the risk of side reactions, unexpected impurity profiles, and batch-to-batch variability that can plague complex synthetic routes. This level of quality control directly translates to higher yields and more reproducible outcomes in both laboratory-scale and pilot-scale manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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